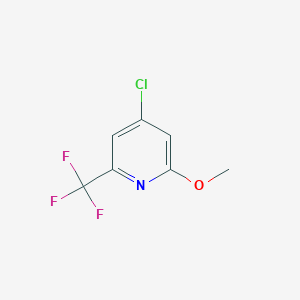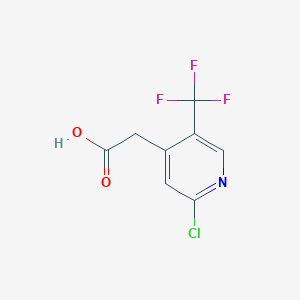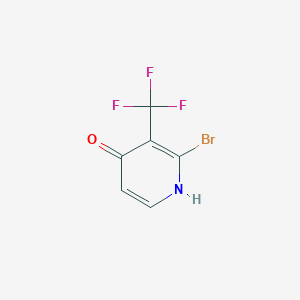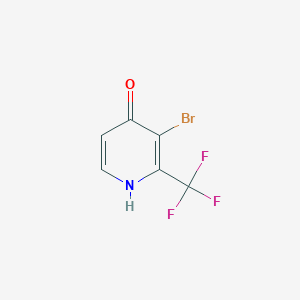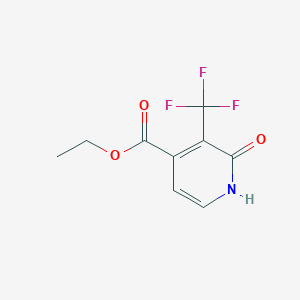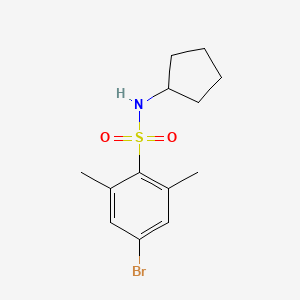
4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide
Overview
Description
“4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide” is a chemical compound with the molecular formula C13H18BrNO2S . It is commonly referred to as 4-BCDMS.
Molecular Structure Analysis
The molecular structure of “4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide” consists of a benzene ring substituted with bromine, two methyl groups, and a sulfonamide group attached to a cyclopentyl ring .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 332.26 g/mol . It has a density of 1.5±0.1 g/cm3 and a boiling point of 431.5±55.0 °C at 760 mmHg . The flash point is 214.8±31.5 °C .
Scientific Research Applications
Novel Brominated Flame Retardants
A review highlights the occurrence of novel brominated flame retardants (NBFRs) in various environments and emphasizes the need for further research on their occurrence, environmental fate, and toxicity. This review connects data from the European Chemical Association on NBFRs with other scientific information, indicating large knowledge gaps for many NBFRs not included in monitoring programs or studies, underscoring the need for optimized analytical methods and further research on indoor environments, emission sources, and potential leaching of such compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Inorganic Bromine in the Marine Boundary Layer
Research on the cycling of inorganic bromine in the marine boundary layer (MBL) has been reviewed, providing insights into its effects on ozone processing and other marine air constituents. This study emphasizes the need for more reliable quantification techniques for Br-containing compounds at ambient concentrations, which would enhance our understanding of inorganic Br cycling over the oceans and its global significance (Sander et al., 2003).
Electrochemical Surface Finishing and Energy Storage Technology
A review discusses the progress in electrochemical technology using Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) and their mixtures, highlighting the steadily increasing interest in this field due to improved handling and application techniques. This review categorizes technology into electroplating and energy storage, pointing towards new findings and insights obtained through state-of-the-art technologies, shining a spotlight on haloaluminate RTILs and solvent mixtures once again (Tsuda, Stafford, & Hussey, 2017).
properties
IUPAC Name |
4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-9-7-11(14)8-10(2)13(9)18(16,17)15-12-5-3-4-6-12/h7-8,12,15H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSCBDNVPNYSJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NC2CCCC2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







